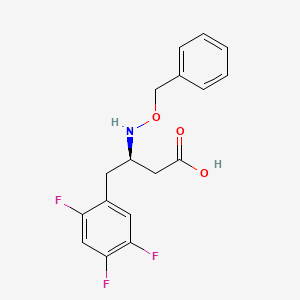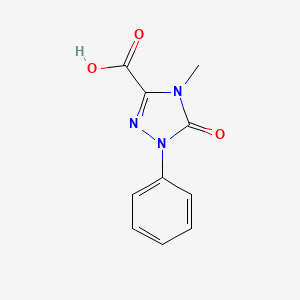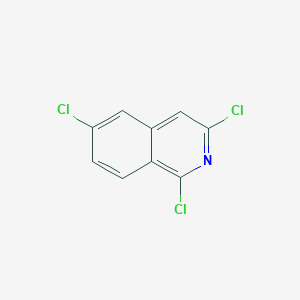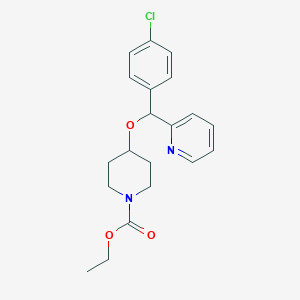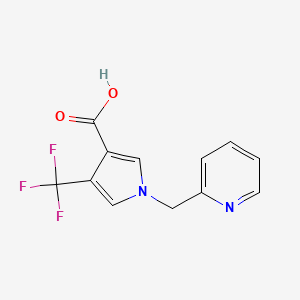
1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structures, line-angle structures, or 3D models.
Synthesis Analysis
The synthesis of a chemical compound refers to the process used to create it. This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure.Molecular Structure Analysis
Analyzing the molecular structure of a compound involves understanding the arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the products formed from these reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting and boiling points, solubility, density, and reactivity with other compounds.Scientific Research Applications
Synthesis Methods and Strategies
- Azirine Strategy for Synthesis : A method using 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a trifluoromethyl-containing building block for synthesizing trifluoromethyl-substituted aminopyrroles is highlighted. This approach is based on the 2H-azirine ring expansion strategy (Khlebnikov et al., 2018).
Chemical Modification and Functionalization
- Preparation of Carboxylic Acids : A study presents rational strategies for the preparation of trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. This includes the introduction of the trifluoromethyl group and subsequent functionalization (Cottet et al., 2003).
Reaction Mechanisms and Transformations
- Functionalization Reactions : Research on the functionalization reactions of pyrrole carboxylic acids and their derivatives offers insights into reaction mechanisms and product formation (Yıldırım et al., 2005).
Diastereoselective Synthesis
- Diastereoselective Synthesis of Trifluoromethyl-Containing Myosmines : This study explores the reaction between 2-(aminomethyl)pyridine and hexafluoro-2,4-pentanedione, achieving high diastereoselectivity in producing pyrrolines (Ohkura et al., 2003).
Catalytic Synthesis
- Multi-Component Tether Catalysis Synthesis : A novel one-pot protocol for the synthesis of pyrroles, demonstrating the use of a multi-component tether catalysis approach for creating highly functionalized pyrroles (Li et al., 2019).
Synthesis and Analgesic Activity
- Synthesis and Analgesic Activity : Research on the synthesis of pyrrolopyrrolecarboxylic acids and their analgesic properties, providing insights into the potential medicinal applications of these compounds (Muchowski et al., 1985).
Safety And Hazards
The safety and hazards of a compound refer to how it can affect human health and the environment. This can include toxicity levels, potential for causing cancer (carcinogenicity), and environmental impact.
Future Directions
Future directions in the study of a compound can involve new methods of synthesis, new applications, and further exploration of its properties and interactions.
I hope this general information is helpful. For more specific information on “1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid”, I would recommend consulting a chemical database or a chemistry professional.
properties
IUPAC Name |
1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-7-17(6-9(10)11(18)19)5-8-3-1-2-4-16-8/h1-4,6-7H,5H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIALCJVWDFKJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(C(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-2-ylmethyl)-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



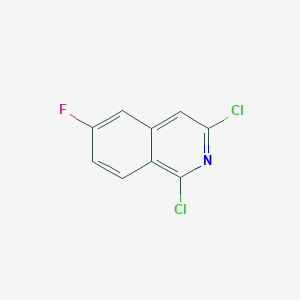
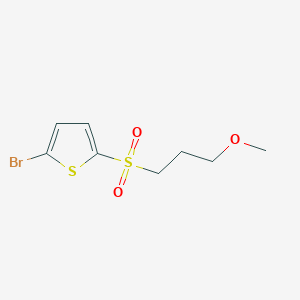
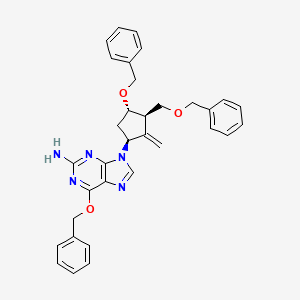
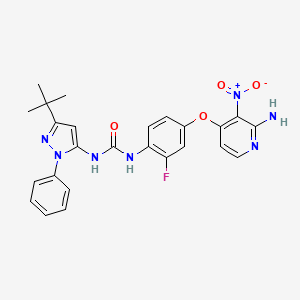
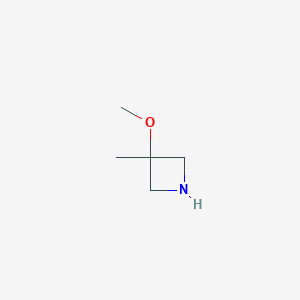
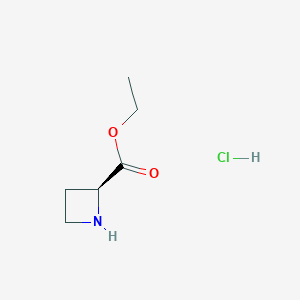
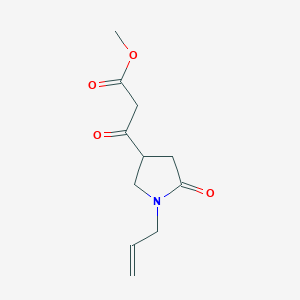

![6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1394200.png)

